4-Methyl-1-(naphthalen-1-ylmethyl)piperidine
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Overview
Description
4-Methyl-1-(naphthalen-1-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position and a naphthalen-1-ylmethyl group attached to the nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(naphthalen-1-ylmethyl)piperidine typically involves the alkylation of piperidine with naphthalen-1-ylmethyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or dichloromethane. The reaction is usually catalyzed by a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity. The final product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-Methyl-1-(naphthalen-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-1-(naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in medicinal chemistry, it may act as an inhibitor or agonist of certain receptors .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine: Similar structure but contains a piperazine ring instead of a piperidine ring.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Contains a piperidine ring with different substituents.
Uniqueness
4-Methyl-1-(naphthalen-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group enhances its lipophilicity and potential interactions with hydrophobic targets .
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-methyl-1-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C17H21N/c1-14-9-11-18(12-10-14)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3 |
InChI Key |
ZJGIOIRWZBZLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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